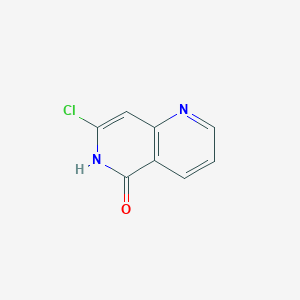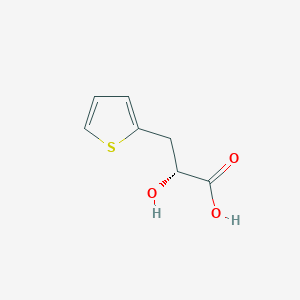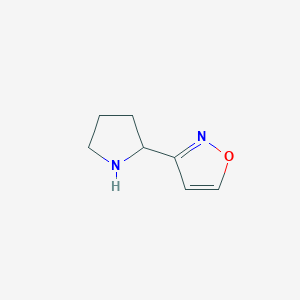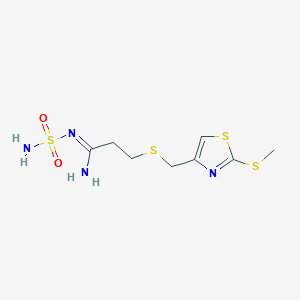
3-(((2-(methylthio)thiazol-4-yl)methyl)thio)-N-sulfamoylpropanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(((2-(methylthio)thiazol-4-yl)methyl)thio)-N-sulfamoylpropanimidamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((2-(methylthio)thiazol-4-yl)methyl)thio)-N-sulfamoylpropanimidamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-methylthio-4-methylthiazole with a suitable sulfonamide derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(((2-(methylthio)thiazol-4-yl)methyl)thio)-N-sulfamoylpropanimidamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The thiazole ring can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
科学的研究の応用
3-(((2-(methylthio)thiazol-4-yl)methyl)thio)-N-sulfamoylpropanimidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.
Medicine: Its unique structure allows it to interact with specific biological targets, making it a potential therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 3-(((2-(methylthio)thiazol-4-yl)methyl)thio)-N-sulfamoylpropanimidamide involves its interaction with specific molecular targets in biological systems. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- **2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid
- **4-{[(4-Methyl-1,3-thiazol-2-yl)thio]methyl}benzoic acid
- **5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetic acid
Uniqueness
3-(((2-(methylthio)thiazol-4-yl)methyl)thio)-N-sulfamoylpropanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C8H14N4O2S4 |
|---|---|
分子量 |
326.5 g/mol |
IUPAC名 |
3-[(2-methylsulfanyl-1,3-thiazol-4-yl)methylsulfanyl]-N'-sulfamoylpropanimidamide |
InChI |
InChI=1S/C8H14N4O2S4/c1-15-8-11-6(5-17-8)4-16-3-2-7(9)12-18(10,13)14/h5H,2-4H2,1H3,(H2,9,12)(H2,10,13,14) |
InChIキー |
ROGWPWGVWDRKQL-UHFFFAOYSA-N |
異性体SMILES |
CSC1=NC(=CS1)CSCC/C(=N/S(=O)(=O)N)/N |
正規SMILES |
CSC1=NC(=CS1)CSCCC(=NS(=O)(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



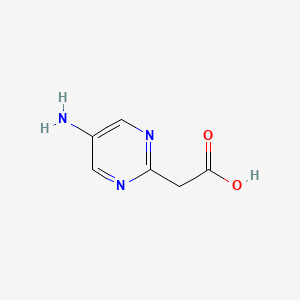

![L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N,N-dimethyl-,phenylmethyl ester](/img/structure/B12283396.png)

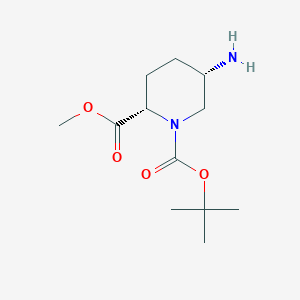
![(6R,7R)-7-[[2-[(6-chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]acetyl]amino]-3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12283405.png)
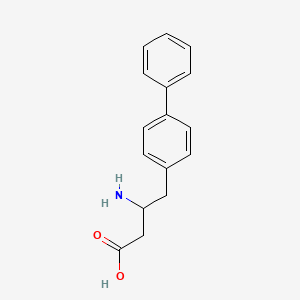
![2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine](/img/structure/B12283419.png)
![8-[tert-butyl(dimethyl)silyl]oxy-4-[2-[1-[tert-butyl(dimethyl)silyl]oxycyclopropyl]ethynyl]-6-chloro-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B12283424.png)
